molecular formula C24H20N2O4 B12142933 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione

2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione

Cat. No.: B12142933
M. Wt: 400.4 g/mol
InChI Key: OKCKBANSFWASOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione is a synthetic derivative of the naphtho[2,3-b]furan-4,9-dione scaffold, a privileged structural motif in medicinal chemistry. This compound features a methyl group at the C-2 position and a 4-phenylpiperazinyl carbonyl substituent at C-2. The naphtho[2,3-b]furan-4,9-dione core is known for its planar, conjugated quinoid system, which facilitates redox cycling and interactions with biological targets such as enzymes and DNA .

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

2-methyl-3-(4-phenylpiperazine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C24H20N2O4/c1-15-19(20-21(27)17-9-5-6-10-18(17)22(28)23(20)30-15)24(29)26-13-11-25(12-14-26)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3

InChI Key

OKCKBANSFWASOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthofuran core, which can be synthesized via a palladium-catalyzed coupling reaction between 2-hydroxy-1,4-naphthoquinone and an appropriate olefin . The resulting intermediate is then subjected to further functionalization to introduce the methyl group and the phenylpiperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone analogs.

Scientific Research Applications

2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors in the body, potentially modulating their activity. This interaction can influence signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues of Naphtho[2,3-b]furan-4,9-dione

Substituent Variations at C-2 and C-3

  • 2-Methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) :
    This derivative, lacking the 3-carbamoyl group, exhibits potent antiviral activity against Japanese encephalitis virus (JEV) by inhibiting viral RNA and protein synthesis . Its methyl group at C-2 enhances lipophilicity, improving membrane permeability.
  • 8-Hydroxynaphtho[2,3-b]furan-4,9-dione (Isodiodantunezone): Isolated from Lantana camara, this natural derivative shows moderate cytotoxicity against cancer cells.
  • 2-(1-Hydroxyethyl)-naphtho[2,3-b]furan-4,9-dione: Found in Kigelia africana, this compound demonstrates significant anti-proliferative activity against choriocarcinoma cells. The hydroxyethyl group at C-2 enhances redox activity, promoting ROS generation .

Heteroatom-Substituted Analogues

  • Naphtho[2,3-b]thiophene-4,9-diones :
    Replacing the furan oxygen with sulfur (e.g., 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione) increases cytotoxicity. The sulfur atom improves electron-withdrawing effects, enhancing DNA intercalation and topoisomerase inhibition .
  • 8-Hydroxynaphtho[2,3-b]thiophene-4,9-dione: This analogue suppresses human keratinocyte hyperproliferation (IC₅₀ = 0.8 µM) more effectively than furan-based derivatives, attributed to sulfur’s higher polarizability and redox activity .
Electronic and Pharmacokinetic Properties
  • Electron-Withdrawing Groups (EWGs) :
    The 3-carbamoyl group in the target compound increases electrophilicity, enhancing interactions with nucleophilic residues in kinases (e.g., CK2). This contrasts with hydroxyl or thiophene groups, which prioritize redox cycling .
  • LogP and Solubility : The 4-phenylpiperazinyl group reduces LogP (predicted ~2.5) compared to alkyl-substituted analogues (LogP ~3.0–3.5), improving aqueous solubility and bioavailability .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a naphthoquinone moiety and a phenylpiperazine group. This structural configuration is believed to contribute to its diverse biological effects.

Molecular Formula

  • Molecular Weight : 335.38 g/mol
  • Chemical Formula : C20H20N2O3

Anticancer Properties

Research indicates that naphthoquinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against several bacterial strains, indicating a potential role as an antibacterial agent. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Neuropharmacological Effects

The phenylpiperazine moiety is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This suggests that 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione may exhibit neuropharmacological effects, possibly influencing mood and cognition.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various naphthoquinone derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, highlighting its potential as a lead compound for further development.

Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial activity of naphthoquinone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth with MIC values comparable to standard antibiotics, suggesting its potential as a novel antibacterial agent.

Study 3: Neuropharmacological Assessment

Research conducted at a leading pharmacology lab investigated the effects of the compound on serotonin receptor modulation. Behavioral assays in rodent models indicated that administration led to significant changes in anxiety-like behaviors, supporting its potential use in treating mood disorders.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generationJournal of Medicinal Chemistry
AntimicrobialDisrupts bacterial cell membranesMicrobial Drug Resistance
NeuropharmacologicalModulates serotonin receptorsPharmacology Biochemistry Behavior

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.